[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a chemical compound recognized for its diverse applications in scientific research, particularly in drug discovery and material synthesis. Its unique structural characteristics contribute to its versatility in various biological studies and chemical reactions. The compound is classified under organic compounds and is specifically noted for its potential interactions with biological targets, making it significant in pharmacological research.
The synthesis of [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate typically involves the reaction of 3-chloro-4-fluoroaniline with 2-oxoethyl 2-(2-methoxyphenyl)acetate. This process can be carried out under controlled conditions using solvents such as dichloromethane or ethanol, often employing a catalyst like palladium on carbon (Pd/C) to enhance the reaction efficiency.
The molecular structure of [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate can be represented by its molecular formula and a molecular weight of 351.8 g/mol.
InChI=1S/C17H15ClFNO4/c1-23-15-5-3-2-4-11(15)8-17(22)24-10-16(21)20-12-6-7-14(19)13(18)9-12/h2-7,9H,8,10H2,1H3,(H,20,21)
ZQTFRUHNAVXGSU-UHFFFAOYSA-N
COC1=CC=CC=C1CC(=O)OCC(=O)NC2=CC(=C(C=C2)F)Cl
This structural information indicates the presence of various functional groups that contribute to its chemical reactivity and biological activity.
[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate participates in several chemical reactions typical of compounds containing an aniline moiety and ester functionalities.
These reactions highlight the compound's potential for further derivatization and functionalization.
The mechanism by which [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate exerts its effects involves interactions with specific biological targets such as enzymes or receptors.
The exact molecular targets and pathways are context-dependent but are crucial for understanding its pharmacological potential.
The physical and chemical properties of [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate are essential for predicting its behavior in different environments.
These properties influence how the compound can be handled, stored, and utilized in various applications.
[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate finds numerous applications in scientific research:
CAS No.: 14970-71-9
CAS No.: 13568-33-7
CAS No.:
CAS No.: 1823362-29-3
CAS No.: 116296-75-4